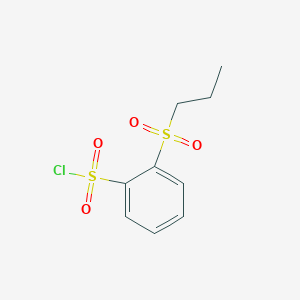
2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group (SO2) attached to a chlorine atom. This particular compound is notable for its dual sulfonyl chloride groups attached to a benzene ring, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride typically involves the reaction of benzene derivatives with sulfonyl chlorides. Another method involves the use of phosphorus pentachloride or phosphorus oxychloride to convert benzenesulfonic acid or its salts into the desired sulfonyl chloride .
Industrial Production Methods
Industrial production of sulfonyl chlorides often employs large-scale chlorination processes. For instance, the reaction of benzene with chlorosulfonic acid in the presence of a catalyst can yield high-purity sulfonyl chlorides. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can also undergo addition reactions with nucleophiles, leading to the formation of sulfonamides and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, zirconium tetrachloride, and chlorotrimethylsilane. Reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or acetone .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonyl azides, and other sulfone derivatives. These products are often used in further synthetic applications .
Aplicaciones Científicas De Investigación
2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial in its role as a reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Pefabloc SC: A sulfonyl fluoride used as a protease inhibitor.
2-(4-Chlorobenzene-1-sulfonyl)-N’-(propane-1-sulfonyl)acetohydrazide: A compound with similar sulfonyl groups used in antibacterial applications.
Uniqueness
2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride is unique due to its dual sulfonyl chloride groups, which provide enhanced reactivity and versatility in chemical synthesis. This makes it a valuable reagent in various fields of research and industry .
Propiedades
Número CAS |
89265-36-1 |
|---|---|
Fórmula molecular |
C9H11ClO4S2 |
Peso molecular |
282.8 g/mol |
Nombre IUPAC |
2-propylsulfonylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO4S2/c1-2-7-15(11,12)8-5-3-4-6-9(8)16(10,13)14/h3-6H,2,7H2,1H3 |
Clave InChI |
BAIVBJBDOPOXTD-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)C1=CC=CC=C1S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid](/img/structure/B14139540.png)
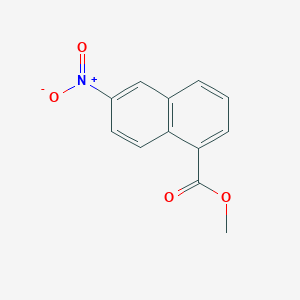
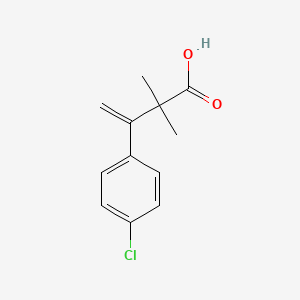
![3-(2-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14139552.png)
![4-[(E)-phenyldiazenyl]-N-[(E)-pyridin-4-ylmethylidene]aniline](/img/structure/B14139553.png)
![4-Methoxy-23,24,25-triazatetracyclo[18.2.1.12,5.17,10]pentacosa-1(22),2(25),3,5,7,9,20-heptaene](/img/structure/B14139562.png)
![6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14139564.png)

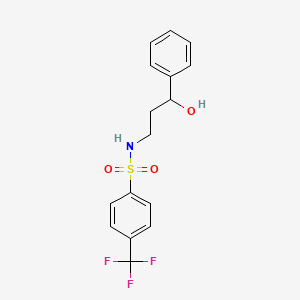
![2-[[4-(Methoxycarbonyl)phenyl]amino]-2-oxoethyl 3,4-diethoxybenzoate](/img/structure/B14139577.png)
![N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14139583.png)
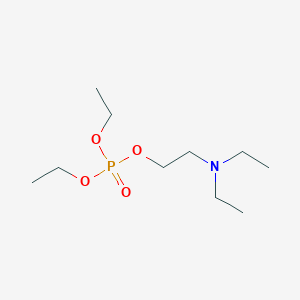
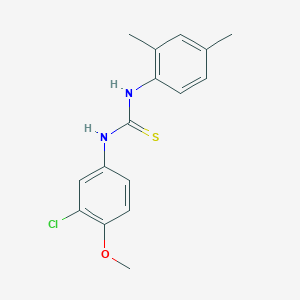
![3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B14139606.png)
